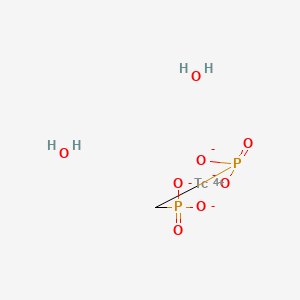
Dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(4+);dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(4+);dihydrate is a complex chemical compound that includes technetium, a transition metal often used in radiopharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(4+);dihydrate typically involves the reaction of technetium with phosphonatomethyl compounds under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the stability of the compound. The process may involve multiple steps, including the initial formation of intermediate complexes, followed by purification and crystallization to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes the use of high-purity reagents and advanced purification techniques such as chromatography and recrystallization to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(4+);dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, typically using reducing agents such as hydrogen or hydrazine, resulting in lower oxidation state technetium complexes.
Substitution: The compound can participate in substitution reactions where ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands such as phosphines and amines. The reactions are often carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of technetium(VII) complexes, while reduction may yield technetium(III) or technetium(II) species.
科学的研究の応用
Dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(4+);dihydrate has several scientific research applications:
Chemistry: It is used in the study of coordination chemistry and the development of new technetium-based complexes.
Biology: The compound is explored for its potential use in radiolabeling biomolecules for imaging and diagnostic purposes.
Medicine: It has applications in nuclear medicine, particularly in the development of radiopharmaceuticals for diagnostic imaging.
Industry: The compound is used in various industrial processes, including catalysis and materials science.
作用機序
The mechanism of action of dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(4+);dihydrate involves its interaction with molecular targets through coordination bonds. The technetium center can form stable complexes with various ligands, influencing the compound’s reactivity and stability. The pathways involved include ligand exchange, redox reactions, and coordination to specific biomolecules in biological systems.
類似化合物との比較
Similar Compounds
- Dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(3+)
- Dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(5+)
- Dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(6+)
Uniqueness
Dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(4+);dihydrate is unique due to its specific oxidation state and coordination environment, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with a variety of ligands makes it particularly valuable in scientific research and industrial applications.
特性
CAS番号 |
121524-79-6 |
|---|---|
分子式 |
CH6O8P2Tc |
分子量 |
304.91 g/mol |
IUPAC名 |
dioxido-oxo-(phosphonatomethyl)-λ5-phosphane;technetium(4+);dihydrate |
InChI |
InChI=1S/CH6O6P2.2H2O.Tc/c2-8(3,4)1-9(5,6)7;;;/h1H2,(H2,2,3,4)(H2,5,6,7);2*1H2;/q;;;+4/p-4 |
InChIキー |
IUPNVOAUFBLQME-UHFFFAOYSA-J |
異性体SMILES |
C(P(=O)([O-])[O-])P(=O)([O-])[O-].O.O.[99Tc] |
正規SMILES |
C(P(=O)([O-])[O-])P(=O)([O-])[O-].O.O.[Tc+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


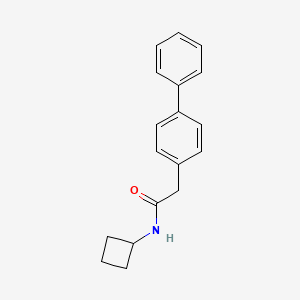
![2-[(4-Chlorophenyl)methylthio]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B10764049.png)
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B10764059.png)
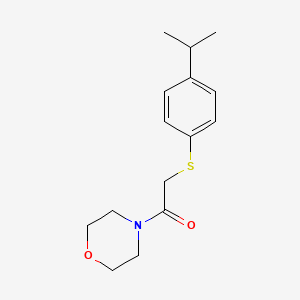
![4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B10764073.png)
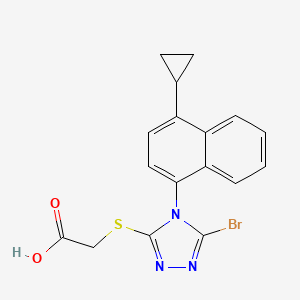
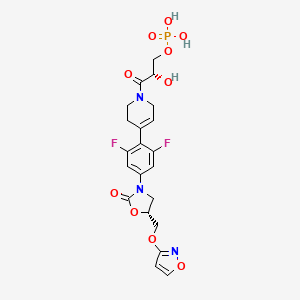
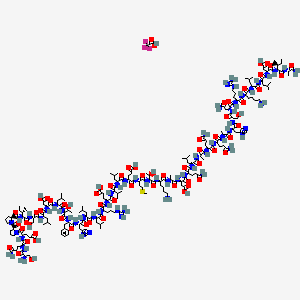
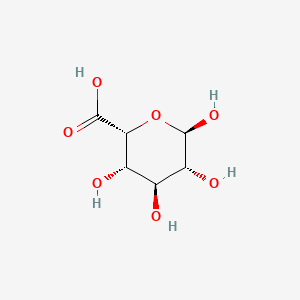
![(1R,3S,5E)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10764114.png)
![N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide](/img/structure/B10764129.png)

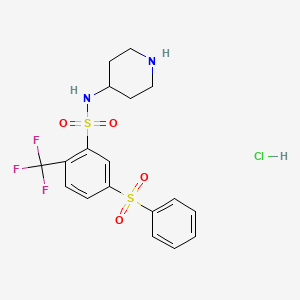
![sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid](/img/structure/B10764144.png)
